

What is DL-Tyrosine-d7 and its chemical structure

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An In-Depth Technical Guide to DL-Tyrosine-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **DL-Tyrosine-d7**, a deuterated analog of the amino acid DL-Tyrosine. It is intended to serve as a technical resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analyses.

Introduction to DL-Tyrosine-d7

DL-Tyrosine-d7 is a synthetic, non-radioactive, isotopically labeled form of DL-Tyrosine where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight compared to its natural counterpart, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1] Its primary application lies in the precise quantification of tyrosine and other amino acids in various biological matrices through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like **DL-Tyrosine-d7** is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of analytical results.

Chemical Structure and Properties



The chemical structure of **DL-Tyrosine-d7** is identical to that of DL-Tyrosine, with the exception of the seven deuterium atoms incorporated into the molecule. The IUPAC name for DL-Tyrosine is (RS)-2-amino-3-(4-hydroxyphenyl)propanoic acid.

Below is a diagram of the chemical structure of **DL-Tyrosine-d7**.

Chemical structure of **DL-Tyrosine-d7**.

Quantitative Data

The key quantitative data for **DL-Tyrosine-d7** are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₉ H ₄ D ₇ NO ₃ | [2] |
| Molecular Weight | 188.23 g/mol | [2] |
| Exact Mass | 188.1168 g/mol | N/A |
| CAS Number | 402835-78-3 | [2] |
| Isotopic Purity | Typically ≥98% | N/A |
| Appearance | White to off-white solid | N/A |
| SMILES | OC(C(N([2H])[2H])C([2H]) ([2H])C1=C([2H])C([2H])=C(O) C([2H])=C1[2H])=O | N/A |

Experimental Protocols

DL-Tyrosine-d7 is primarily used as an internal standard in quantitative analytical methods. The following is a representative protocol for the analysis of amino acids in a biological sample, such as plasma, using LC-MS/MS. This protocol is based on established methodologies for amino acid analysis and serves as a guide that can be adapted for specific research needs.

Objective



To quantify the concentration of tyrosine and other amino acids in a biological matrix using **DL-Tyrosine-d7** as an internal standard.

Materials and Reagents

- DL-Tyrosine-d7
- Amino acid standards
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Biological matrix (e.g., plasma, serum, tissue homogenate)
- Microcentrifuge tubes
- Syringe filters (0.22 μm)
- LC-MS vials

Experimental Workflow



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General workflow for amino acid analysis using an internal standard.

Detailed Methodology



- 1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of DL-Tyrosine-d7 (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M
 HCl or 50% methanol).
- Prepare working solutions of the internal standard by diluting the stock solution to the desired concentration (e.g., $1 \mu g/mL$) with the appropriate solvent.
- Prepare stock and working solutions of the native amino acid standards for the calibration curve in a similar manner.
- 2. Sample Preparation:
- Thaw biological samples (e.g., plasma) on ice.
- To 100 μL of the sample, add a known amount of the DL-Tyrosine-d7 internal standard working solution.
- For protein precipitation, add a threefold excess of cold acetonitrile or methanol. Vortex thoroughly.
- Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a specific volume (e.g., 100 μL) of the initial mobile phase.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an LC-MS vial.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):



- Column: A suitable column for amino acid analysis, such as a C18 reversed-phase column or a HILIC column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A gradient elution is typically used to separate the amino acids. The specific gradient will depend on the column and the analytes of interest.
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for amino acids.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions for both the native amino acids and DL-Tyrosine-d7 need to be determined and optimized. For DL-Tyrosine-d7, the precursor ion will be [M+H]+ at m/z 189.2, and the product ions will be specific fragments resulting from collision-induced dissociation.

4. Data Analysis:

- Integrate the peak areas for the native amino acids and the DL-Tyrosine-d7 internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of the amino acids in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

DL-Tyrosine-d7 is an indispensable tool for researchers and scientists requiring accurate and precise quantification of tyrosine and other amino acids in complex biological matrices. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods



significantly improves the reliability of quantitative data by correcting for analytical variability. The detailed information and protocols provided in this guide are intended to support the effective implementation of **DL-Tyrosine-d7** in various research and development applications.

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